molecular formula C7H4BrFN2O3 B8206161 4-Bromo-2-fluoro-5-nitrobenzamide

4-Bromo-2-fluoro-5-nitrobenzamide

Cat. No.: B8206161
M. Wt: 263.02 g/mol
InChI Key: CGKQQOATRAAIKR-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzonitrile followed by nitration and subsequent conversion to the benzamide derivative. The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination and a mixture of concentrated sulfuric acid and sodium nitrite for nitration .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would involve careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-nitrobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

    Reduction: 4-Bromo-2-fluoro-5-aminobenzamide.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

4-Bromo-2-fluoro-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and nitro functional groups on a benzamide core. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O3/c8-4-2-5(9)3(7(10)12)1-6(4)11(13)14/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKQQOATRAAIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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